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Compound of Interest

Compound Name: Ethyl 2-cyclopropylideneacetate

Cat. No.: B1249833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a

detailed synthetic protocol for ethyl 2-cyclopropylideneacetate. The information is tailored for

professionals in research and development, offering a concise yet in-depth resource for the

characterization and synthesis of this valuable chemical intermediate.

Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for ethyl 2-cyclopropylideneacetate. This data is essential for

the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.6 Singlet 1H =CH

~4.1 Quartet 2H -OCH2CH3

~1.5 Multiplet 4H cyclopropyl CH2

~1.2 Triplet 3H -OCH2CH3

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~166 C=O

~115 =C(H)COOEt

~105 =C(cyclopropyl)

~60 -OCH2CH3

~14 -OCH2CH3

~8 cyclopropyl CH2

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm-1) Intensity Assignment

~2980 Medium C-H stretch (alkyl)

~1720 Strong C=O stretch (ester)

~1650 Medium C=C stretch

~1170 Strong C-O stretch (ester)
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Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)

m/z Relative Abundance Assignment

126 Moderate [M]+

97 High [M - C2H5]+

81 High [M - OC2H5]+

53 High [C4H5]+

Experimental Protocols
The following section details the experimental procedures for the synthesis of ethyl 2-
cyclopropylideneacetate and the acquisition of its spectroscopic data.

Synthesis of Ethyl 2-Cyclopropylideneacetate via
Horner-Wadsworth-Emmons Reaction
This protocol is adapted from the general procedure for the Horner-Wadsworth-Emmons

olefination.

Materials:

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous Tetrahydrofuran (THF)

Triethyl phosphonoacetate

Cyclopropanecarboxaldehyde

Saturated aqueous ammonium chloride (NH4Cl) solution

Brine
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Anhydrous magnesium sulfate (MgSO4)

Ethyl acetate

Hexanes

Procedure:

A flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) is

charged with sodium hydride (1.1 eq).

Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.

Triethyl phosphonoacetate (1.0 eq) is added dropwise to the stirred suspension. The reaction

mixture is allowed to warm to room temperature and stirred for 1 hour.

The mixture is cooled back to 0 °C, and a solution of cyclopropanecarboxaldehyde (1.0 eq)

in anhydrous THF is added dropwise.

The reaction is stirred at room temperature and monitored by thin-layer chromatography

(TLC) until the starting material is consumed.

Upon completion, the reaction is carefully quenched by the slow addition of saturated

aqueous NH4Cl solution.

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed

with brine, dried over anhydrous MgSO4, and filtered.

The solvent is removed under reduced pressure, and the crude product is purified by flash

column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the

eluent to afford pure ethyl 2-cyclopropylideneacetate.

Spectroscopic Characterization
NMR Spectroscopy:

1H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
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Samples are dissolved in deuterated chloroform (CDCl3).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

IR Spectroscopy:

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.

The sample is analyzed as a thin film on a NaCl or KBr plate.

Absorbance is reported in wavenumbers (cm-1).

Mass Spectrometry:

Mass spectral data is obtained using an electron ionization (EI) mass spectrometer.

The sample is introduced via direct infusion or gas chromatography (GC).

The mass-to-charge ratio (m/z) of the fragments is reported.

Visualizations
The following diagrams illustrate the key processes described in this guide.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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